molecular formula C11H13N3O4S B12785078 Thymidine, 3'-thio-, 3'-cyanate CAS No. 108895-44-9

Thymidine, 3'-thio-, 3'-cyanate

Cat. No.: B12785078
CAS No.: 108895-44-9
M. Wt: 283.31 g/mol
InChI Key: XOIJFPHQOPQRER-HRDYMLBCSA-N
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Description

Thymidine, 3'-thio-, 3'-cyanate is a chemically modified nucleoside with the molecular formula C11H13N3O4S . This analog is characterized by a thiocyanate group at the 3' position of the sugar moiety, replacing the native hydroxyl group. Such modifications are of significant interest in chemical biology and medicinal chemistry for developing novel research tools and therapeutic agents . Researchers value this compound for its potential application in studying metabolite uptake and inhibition in biological systems, as structural analogs like thiocyanate have been shown to influence the incorporation of labeled thymidine and other metabolites in experimental models . The modification at the N3-position of the thymidine base is a recognized strategy in bioconjugate chemistry, enabling the creation of probes for investigating kinase-mediated trapping mechanisms, which can be exploited for targeted delivery to rapidly proliferating cells . Furthermore, the reactive cyanate group presents a handle for further chemical functionalization via click chemistry or other bioconjugation techniques, making it a versatile building block for synthesizing more complex oligonucleotide scaffolds or for reversible modification of synthetic DNA . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

108895-44-9

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] thiocyanate

InChI

InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-8(19-5-12)7(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9-/m1/s1

InChI Key

XOIJFPHQOPQRER-HRDYMLBCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-thio-, 3’-cyanate typically involves the modification of thymidine through a series of chemical reactions. One common approach is the substitution of the hydroxyl group at the 3’ position with a thiol group, followed by the introduction of a cyanate group. The reaction conditions often require the use of specific reagents such as thiolating agents and cyanogen bromide under controlled temperatures and pH levels.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: Thymidine, 3’-thio-, 3’-cyanate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the cyanate group or to convert the sulfur atom to a thiol group.

    Substitution: Various nucleophilic substitution reactions can occur, particularly at the cyanate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Thymidine, 3’-thio-, 3’-cyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.

    Biology: The compound is utilized in cell proliferation assays and DNA synthesis studies due to its ability to incorporate into DNA.

    Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Thymidine, 3’-thio-, 3’-cyanate exerts its effects involves its incorporation into DNA during replication. The presence of the sulfur atom and cyanate group can interfere with normal DNA synthesis and function, potentially leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

    Thymidine: The standard nucleoside without modifications.

    3’-Thio-thymidine: A similar compound with only the sulfur modification.

    3’-Cyanate-thymidine: A compound with only the cyanate modification.

Uniqueness: Thymidine, 3’-thio-, 3’-cyanate is unique due to the combination of both sulfur and cyanate modifications, which confer distinct chemical and biological properties. This dual modification can enhance its stability, reactivity, and potential biological activity compared to its analogs.

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